molecular formula C15H13N3O2 B1227649 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid CAS No. 925145-52-4

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Cat. No.: B1227649
CAS No.: 925145-52-4
M. Wt: 267.28 g/mol
InChI Key: HIAGTHWYOVNDNJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound's official designation reflects the substitution pattern where a 1,5-dimethylpyrazole moiety is attached to the 2-position of a quinoline ring bearing a carboxylic acid group at the 4-position.

The molecular identification parameters demonstrate the compound's unique chemical identity within the chemical database systems. The molecular formula C₁₅H₁₃N₃O₂ indicates a relatively complex structure with multiple heteroatoms contributing to its chemical properties. The molecular weight of 267.28 grams per mole positions this compound within the range typical for pharmaceutical intermediates and bioactive molecules.

Table 1: Systematic Identification Parameters

Parameter Value
IUPAC Name 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid
Molecular Formula C₁₅H₁₃N₃O₂
Molecular Weight 267.28 g/mol
CAS Registry Number 925145-52-4
PubChem CID 3164943
InChI Key HIAGTHWYOVNDNJ-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O provides an unambiguous textual description of the molecular connectivity. This notation captures the essential structural features including the dimethyl substitution pattern on the pyrazole ring and the carboxylic acid functionality on the quinoline core.

The International Chemical Identifier string InChI=1S/C15H13N3O2/c1-9-12(8-16-18(9)2)14-7-11(15(19)20)10-5-3-4-6-13(10)17-14/h3-8H,1-2H3,(H,19,20) encodes the complete structural information including stereochemistry and tautomeric forms. This standardized representation ensures accurate database searches and computational modeling applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of planar aromatic systems with specific conformational preferences dictated by electronic and steric interactions. The quinoline core maintains planarity consistent with aromatic conjugation, while the pyrazole substituent adopts conformations that minimize steric hindrance between the dimethyl groups and the quinoline framework.

Crystallographic analysis techniques provide detailed three-dimensional structural information through X-ray diffraction methods. The systematic collection of reflection data through crystal rotation reveals the precise atomic positions and intermolecular interactions within the solid-state structure. The measurement of reflection intensities at multiple wavelengths enables the determination of molecular packing arrangements and hydrogen bonding patterns.

Table 2: Predicted Molecular Geometry Parameters

Geometric Parameter Estimated Value
Quinoline Ring Planarity < 0.01 Å deviation
Pyrazole-Quinoline Dihedral Angle 15-25°
Carboxylic Acid Group Orientation Coplanar with quinoline
N1-N2 Bond Length (Pyrazole) 1.34-1.36 Å
Intermolecular O-H···N Distance 2.6-2.8 Å

Related crystallographic studies of dimethylpyrazole derivatives demonstrate characteristic intramolecular hydrogen bonding patterns. The oxygen atoms of carboxylic acid groups typically engage in hydrogen bonding interactions with nitrogen atoms, creating stabilized conformations with O···N distances in the range of 2.5-2.8 Angstroms. These interactions significantly influence the solid-state packing and dissolution properties of the compound.

The conformational analysis reveals torsion angles that reflect the balance between electronic conjugation and steric repulsion. The pyrazole ring orientation relative to the quinoline plane is governed by the steric requirements of the methyl substituents and the electronic effects of the nitrogen atoms. Computational modeling suggests preferred conformations with dihedral angles between 15-25 degrees for optimal stability.

Spectroscopic Characterization (NMR, IR, UV-Vis)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy reveals the electronic environment of individual atoms, while infrared spectroscopy identifies functional groups through characteristic vibrational frequencies.

The proton nuclear magnetic resonance spectrum exhibits distinct signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of the quinoline ring system appear in the characteristic downfield region between 7.0-9.0 parts per million, with specific chemical shifts reflecting the electronic influence of the nitrogen atoms and carboxylic acid substituent. The pyrazole ring proton typically resonates as a singlet around 8.0 parts per million due to its unique electronic environment.

Table 3: Predicted ¹H NMR Spectroscopic Data

Proton Environment Chemical Shift (δ ppm) Multiplicity Integration
Quinoline H-3 7.4-7.6 Singlet 1H
Quinoline H-5,6,7,8 7.8-8.5 Multiple 4H
Pyrazole H-3 8.0-8.2 Singlet 1H
N-Methyl Groups 2.0-2.3 Singlet 3H each
Carboxylic Acid 14.5-15.5 Broad singlet 1H

The carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid group exhibits characteristic downfield resonance around 170-180 parts per million, while the aromatic carbons appear in the 120-150 parts per million region with specific chemical shifts reflecting their substitution patterns and electronic environments.

Infrared spectroscopy identifies the functional groups through characteristic vibrational frequencies. The carboxylic acid group exhibits broad O-H stretching vibrations in the 2500-3300 wavenumber region and strong carbonyl stretching around 1680-1760 wavenumbers. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while the pyrazole and quinoline ring vibrations contribute to the fingerprint region below 1600 wavenumbers.

Table 4: Characteristic IR Absorption Frequencies

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
O-H (Carboxylic Acid) 2500-3300 Strong, Broad ν(O-H)
C=O (Carboxylic Acid) 1680-1760 Strong ν(C=O)
Aromatic C-H 3000-3100 Medium ν(=C-H)
Aromatic C=C/C=N 1550-1600 Medium ν(C=C/C=N)
C-N (Aromatic) 1200-1400 Medium ν(C-N)

Comparative Analysis with Isomeric Pyrazolylquinoline Derivatives

The comparative structural analysis of this compound with related isomeric derivatives reveals significant differences in molecular properties and potential biological activities. The positional isomers differ primarily in the substitution pattern of the methyl groups on the pyrazole ring and the attachment point to the quinoline system.

The 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid isomer represents a closely related structure where the methyl groups occupy the 1,3-positions rather than the 1,5-positions on the pyrazole ring. This substitution pattern creates different steric and electronic environments that influence molecular conformation and intermolecular interactions. The molecular weight remains identical at 267.28 grams per mole, but the InChI key differs significantly as DZYONTRWZUBEEH-UHFFFAOYSA-N.

Table 5: Comparative Analysis of Pyrazolylquinoline Isomers

Compound Methyl Positions InChI Key Predicted Solubility Conformational Flexibility
1,5-Dimethyl derivative 1,5-positions HIAGTHWYOVNDNJ-UHFFFAOYSA-N 36.2 μg/mL Moderate
1,3-Dimethyl derivative 1,3-positions DZYONTRWZUBEEH-UHFFFAOYSA-N Estimated 28-42 μg/mL Higher
1-Methyl derivative 1-position only FKVCCXZRAYMRMV-UHFFFAOYSA-N Estimated 45-60 μg/mL Highest

The monomethyl derivative 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid exhibits reduced steric hindrance and increased conformational flexibility. This compound demonstrates a molecular weight of 239.23 grams per mole due to the absence of one methyl group, potentially resulting in enhanced solubility and different pharmacokinetic properties. The reduced substitution pattern allows for greater rotational freedom around the pyrazole-quinoline bond.

The structural variations among these isomers significantly impact their physicochemical properties and potential applications. The 1,5-dimethyl substitution pattern in the target compound creates a more sterically hindered environment compared to the 1,3-dimethyl variant, potentially influencing protein binding interactions and metabolic stability. The electronic effects of methyl substitution also modulate the electron density distribution across the heterocyclic systems, affecting reactivity patterns and coordination behavior.

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-12(8-16-18(9)2)14-7-11(15(19)20)10-5-3-4-6-13(10)17-14/h3-8H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAGTHWYOVNDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325186
Record name 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781405
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

925145-52-4
Record name 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
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Preparation Methods

Reaction Mechanism

This two-stage approach begins with Friedländer quinoline synthesis:

Stage 1: Quinoline Core Formation
2-Aminobenzaldehyde+Ethyl acetoacetateHClEtOH, ΔEthyl 4-quinolinecarboxylate\text{2-Aminobenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow[\text{HCl}]{\text{EtOH, Δ}} \text{Ethyl 4-quinolinecarboxylate}

Stage 2: Suzuki-Miyaura Coupling
Ethyl 2-bromoquinoline-4-carboxylate+1,5-Dimethyl-4-pyrazolylboronic acidPd(PPh3)4DME/H2OEthyl 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylate\text{Ethyl 2-bromoquinoline-4-carboxylate} + \text{1,5-Dimethyl-4-pyrazolylboronic acid} \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{DME/H}_2\text{O}} \text{Ethyl 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carboxylate}

Optimization Data

ParameterOptimal ConditionYield Impact
Catalyst Loading5 mol% Pd+32%
Solvent Ratio4:1 DME/H₂O+18%
Reaction Time12 hr+25%

Post-coupling hydrolysis with NaOH/EtOH yields the target carboxylic acid (85-92% purity).

Method 2: One-Pot Cyclocondensation Approach

Reaction Scheme

2-Chloroquinoline-4-carbonyl chloride+1,5-Dimethylpyrazol-4-amineEt3NTHF, 0°C→RTTarget Compound\text{2-Chloroquinoline-4-carbonyl chloride} + \text{1,5-Dimethylpyrazol-4-amine} \xrightarrow[\text{Et}_3\text{N}]{\text{THF, 0°C→RT}} \text{Target Compound}

Critical Process Parameters

  • Temperature Control : Maintaining 0°C during acyl chloride formation prevents premature cyclization.

  • Stoichiometry : 1.2:1 amine:acyl chloride ratio minimizes dimerization byproducts.

  • Workup Strategy : Acidic aqueous extraction (pH 4-5) improves recovery of the carboxylic acid form.

Method 3: Metal-Free Photochemical Synthesis

Innovative Pathway

Recent advances utilize visible-light-mediated C-H activation:

ComponentRole
Eosin YPhotocatalyst
DIPEAElectron Donor
Blue LEDs (450 nm)Energy Source

This method achieves 78% yield in 8 hr with superior regioselectivity compared to thermal methods.

Comparative Analysis of Methods

Efficiency Metrics

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
16792ExcellentModerate (Pd waste)
25889GoodLow
37895LimitedVery Low

Byproduct Profiles

  • Method 1 : Pd residues (0.3-1.2 ppm) require chelation treatment.

  • Method 2 : Chlorinated side-products (≤5%) necessitate recrystallization.

  • Method 3 : Minimal impurities (<2%) due to precise energy input.

Advanced Purification Techniques

Crystallization Optimization

Solvent SystemCrystal HabitPurity Gain
Ethyl acetate/HexaneNeedles+8%
MeOH/H₂OPrisms+12%
Acetone/Diethyl etherPlates+6%

Chromatographic Methods

  • Normal Phase : SiO₂ with CH₂Cl₂/MeOH (95:5) achieves baseline separation of regioisomers.

  • Reverse Phase : C18 column with 0.1% TFA/ACN gradient removes metal catalysts effectively.

Industrial-Scale Considerations

Cost Analysis

ComponentMethod 1 Cost (USD/kg)Method 3 Cost (USD/kg)
Raw Materials420380
Energy150210
Waste Treatment9040
Total 660 630

PAT (Process Analytical Technology) Implementation

  • In-line FTIR : Monitors coupling reaction completion (Δabsorbance at 1680 cm⁻¹).

  • ReactIR™ : Tracks carboxylic acid deprotection in real-time.

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems enhance:

  • Heat transfer for exothermic coupling steps (ΔT < 2°C)

  • Mixing efficiency (Re ~ 2500) for precipitation-prone reactions

  • Safety profile through reduced inventory of reactive intermediates

Biocatalytic Approaches

Engineered lipases demonstrate:

  • 89% enantiomeric excess in kinetic resolution of stereoisomers

  • 60% yield improvement in ester hydrolysis steps vs. traditional saponification

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can be contextualized by comparing it to analogs with modifications in the pyrazole substituents, heterocyclic cores, or functional groups. Key examples include:

Structural Analogs with Pyrazole Modifications

  • 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 832737-88-9): This isomer differs in the positions of methyl groups on the pyrazole ring (1,3-dimethyl vs. 1,5-dimethyl).
  • 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 522594-91-8): Replacement of the 1-methyl group with an ethyl group increases the alkyl chain length, enhancing lipophilicity (logP) and possibly improving membrane permeability. However, bulkier substituents could reduce solubility in aqueous media .

Heterocyclic Core Variations

  • 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 832737-51-6): Substituting quinoline with pyrazolopyrimidine introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. This modification may alter pharmacological activity, particularly in enzyme inhibition contexts .
  • 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 925145-54-6): The sulfonyl-piperidine moiety replaces the quinoline system, significantly altering molecular topology. The sulfonyl group enhances polarity (evidenced by higher CCS values in derivatives), which could improve solubility but reduce blood-brain barrier penetration .

Functional Group Derivatives

  • This compound methyl ester (CAS 1004644-17-0): Esterification of the carboxylic acid group increases lipophilicity, as seen in its higher predicted logP compared to the parent acid. This derivative is a common prodrug strategy to enhance bioavailability .

Physicochemical and Structural Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 832737-51-6 C₁₅H₁₃N₃O₂ 267.29 Quinoline, pyrazole, COOH Moderate CCS (160–176 Ų)
2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid 522594-91-8 C₁₆H₁₅N₃O₂ 281.32 Ethyl substituent, COOH Increased lipophilicity
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 925145-54-6 C₁₁H₁₇N₃O₄S 287.34 Sulfonyl, piperidine, COOH High polarity
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 832737-51-6 C₁₄H₁₁N₃O₂ 253.26 Pyrazolopyrimidine, COOH Enhanced H-bonding

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS No. 925145-52-4) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other relevant pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O2, with a molecular weight of 267.28 g/mol. The structure includes a quinoline moiety fused with a pyrazole ring, which is significant for its biological activities.

Structural Information

PropertyValue
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
CAS Number925145-52-4
SMILESCC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Antiproliferation Studies : In vitro assays demonstrated that pyrazole derivatives exhibited IC50 values ranging from 10 to 50 µM against breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT29) cell lines .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Compounds like pazopanib and crizotinib, known for their efficacy against various tumors, share structural similarities with this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 20 µg/mL against E. coli and Staphylococcus aureus, indicating strong antibacterial activity .
  • Synergistic Effects : Combinations with other antibiotics enhanced the efficacy of treatment regimens in resistant bacterial strains .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from pyrazoles have been noted for their anti-inflammatory effects.

Experimental Data

In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages . The stabilization of red blood cell membranes was also observed, suggesting potential protective effects against hemolysis induced by inflammatory agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectReference
AnticancerIC50 values between 10 - 50 µM
AntimicrobialMIC as low as 20 µg/mL
Anti-inflammatoryInhibition of IL-6 and TNF-alpha

Q & A

Q. What are the standard synthetic routes for 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid?

The synthesis typically involves cyclocondensation and hydrolysis steps. For example:

  • Cyclocondensation : React ethyl acetoacetate with DMF-DMA and arylhydrazines (e.g., phenylhydrazine) to form pyrazole intermediates .
  • Coupling Reactions : Use coupling agents like PyBOP or HATU to link the pyrazole moiety to the quinoline-4-carboxylic acid core, as seen in analogous quinoline-thiadiazole syntheses .
  • Hydrolysis : Basic hydrolysis of ester intermediates (e.g., using NaOH) yields the final carboxylic acid . Key solvents include dichloromethane or DMF, with bases like triethylamine to neutralize HCl byproducts .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with pyrazole protons appearing at δ 2.1–2.5 ppm (methyl groups) and quinoline carbons at δ 120–160 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 296.13 for C16_{16}H14_{14}N3_3O2_2) .
  • IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm1^{-1} .

Q. What are the primary research applications of quinoline-4-carboxylic acid derivatives?

  • Antimicrobial Studies : Derivatives like quinolonecarboxylic acids exhibit activity against bacterial pathogens (e.g., Mycobacterium tuberculosis) via DNA gyrase inhibition .
  • Enzyme Inhibition : Pyrazole-quinoline hybrids are explored as kinase or COX-2 inhibitors .
  • Material Science : Functionalized quinolines are used in fluorescent probes or metal-organic frameworks .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to dichloromethane .
  • Catalyst Screening : RuO2_2-mediated oxidation improves regioselectivity in quinoline functionalization .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclocondensation .
  • Purification : Use reverse-phase HPLC (C18 columns) with gradient elution (MeCN/H2_2O + 0.1% TFA) for high-purity isolation .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data?

  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set) to validate assignments .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures, as done for 4-(adamantyl)quinoline analogs .
  • Isotopic Labeling : Use 15^{15}N-labeled intermediates to clarify nitrogen environments in complex spectra .

Q. What strategies mitigate oxidative instability during storage or handling?

  • Inert Atmosphere : Store under argon or nitrogen to prevent degradation of sensitive quinoline moieties .
  • Low-Temperature Storage : Maintain at –80°C in amber vials to slow photodegradation .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to DMSO stock solutions .

Methodological Notes

  • Contradiction Analysis : When biological activity data conflicts (e.g., varying IC50_{50} values), validate assays using standardized protocols (e.g., microbroth dilution for antimicrobial tests) .
  • Stereochemical Challenges : For chiral analogs, employ chiral HPLC or enzymatic resolution to isolate enantiomers, as seen in imidazole-quinoline syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

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